molecular formula C21H15N3O2S B13417533 Axitinib Acid

Axitinib Acid

Cat. No.: B13417533
M. Wt: 373.4 g/mol
InChI Key: WYRJFXWWGDSVNU-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Axitinib Acid is a derivative of Axitinib, a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3). Axitinib is primarily used in the treatment of advanced renal cell carcinoma. By inhibiting these receptors, this compound plays a crucial role in blocking angiogenesis, tumor growth, and metastasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Axitinib Acid involves several steps. One common method starts with 6-halo-1H-indole as a raw material. This compound undergoes an oxidation rearrangement reaction to form 6-halo-3-formyl-1H-indole. This intermediate then reacts with N-methyl-2-mercaptobenzamide through a Migita reaction to produce N-methyl-2-[(3-formyl-1H-6-yl)sulfur]benzamide. Finally, a Witting reaction with a ylide reagent yields this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as liquid-assisted grinding and slurry methods to improve the solubility and stability of the compound .

Chemical Reactions Analysis

Types of Reactions

Axitinib Acid undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfoxide and carboxylic acid metabolites.

    Reduction: Not commonly reported for this compound.

    Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include glucuronide, sulfoxide, and carboxylic acid metabolites .

Scientific Research Applications

Axitinib Acid has a wide range of scientific research applications:

Mechanism of Action

Axitinib Acid exerts its effects by selectively inhibiting the tyrosine kinase receptors VEGFR-1, VEGFR-2, and VEGFR-3. This inhibition blocks the signaling pathways that promote angiogenesis, tumor growth, and metastasis. The compound’s high potency is attributed to its ability to bind effectively to these receptors, preventing the progression of cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Axitinib Acid is unique due to its high selectivity and potency in inhibiting VEGFRs. It is reported to be 50-450 times more potent than first-generation VEGFR inhibitors . Unlike some other inhibitors, this compound does not bind to melanin, which can be advantageous in certain therapeutic contexts .

Properties

Molecular Formula

C21H15N3O2S

Molecular Weight

373.4 g/mol

IUPAC Name

2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzoic acid

InChI

InChI=1S/C21H15N3O2S/c25-21(26)17-6-1-2-7-20(17)27-15-9-10-16-18(23-24-19(16)13-15)11-8-14-5-3-4-12-22-14/h1-13H,(H,23,24)(H,25,26)/b11-8+

InChI Key

WYRJFXWWGDSVNU-DHZHZOJOSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=CC3=C(C=C2)C(=NN3)/C=C/C4=CC=CC=N4

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4

Origin of Product

United States

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